molecular formula C7H6N2 B057721 5-Cyano-2-picoline CAS No. 3222-48-8

5-Cyano-2-picoline

Cat. No. B057721
CAS RN: 3222-48-8
M. Wt: 118.14 g/mol
InChI Key: PBLOYQAQGYUPCM-UHFFFAOYSA-N
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Description

5-Cyano-2-picoline, also known by its CAS Registry Number 3222-48-8, is a chemical compound with the molecular formula C7H6N2 . Its molecular weight is 118.1359 .


Molecular Structure Analysis

The molecular structure of 5-Cyano-2-picoline can be represented by the IUPAC Standard InChI: InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Ammoxidation of Picolines : Modified silicoaluminophosphate (SAPO) molecular sieves, like Sb–V-SAPO-5, Mo–V-SAPO-5, and Mn–V-SAPO-5, have shown high activity in the ammoxidation of picolines, which is relevant for the production of cyano derivatives like 5-Cyano-2-picoline (N. Srinivas et al., 2000).

  • Lanthanide Perchlorate Complexes : Research on complexes of lanthanide perchlorates with cyano and chloro derivatives of picoline suggests potential applications in materials science and coordination chemistry (N. Navaneetham & S. Soundararajan, 1981).

  • Organometallic Anticancer Complexes : Certain organometallic iridium complexes, which include derivatives of picolines, have been studied for their anticancer properties, demonstrating potential therapeutic applications (Zhe Liu et al., 2011).

  • Electrophosphorescence Applications : Compounds like 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine iridium complexes, related to 5-Cyano-2-picoline, have been synthesized for applications in electrophosphorescent devices, suggesting their use in display technology (Wenguan Zhang et al., 2010).

  • Photochemical Processes : The study of photochemical reactions involving picoline N-oxides, related to 5-Cyano-2-picoline, could have implications in the field of photochemistry and environmental studies (N. Hata, 1961).

  • Reducing Agent in Organic Synthesis : 2-Picoline-borane, a compound related to 5-Cyano-2-picoline, is used as a non-toxic reducing agent in oligosaccharide labeling by reductive amination, highlighting its role in biochemical applications (L. Ruhaak et al., 2010).

  • Catalysis in Organic Synthesis : The catalytic reduction of 5-nitrofuran compounds by a rhodium complex involving picoline demonstrates its application in catalysis and antibacterial activity studies (M. Farkas et al., 2006).

Safety And Hazards

5-Cyano-2-picoline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3, Target Organs - Respiratory system) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLOYQAQGYUPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300134
Record name 5-Cyano-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-picoline

CAS RN

3222-48-8
Record name 3222-48-8
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Record name 5-Cyano-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MC Liu, TS Lin, JG Cory, AH Cory… - Journal of medicinal …, 1996 - ACS Publications
… A mixture of 5-cyano-2-picoline (33, 3.3 g, 28 mmol) and active Raney Ni (3.2 g) in acetic acid (100 mL) was hydrogenated in a Parr apparatus at 5 psi of hydrogen for 4 h. The catalyst …
Number of citations: 107 pubs.acs.org
RT Borchardt, JE Simmons… - 1985 - apps.dtic.mil
… As an alternative synthetic procedure to 5-cyauo aldehyde 1kg, we converted 5-cyano-2-picoline (13a) and followed the synthetic steps outlined in Figure 5. The 5-cyano aldehyde 14g …
Number of citations: 2 apps.dtic.mil

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